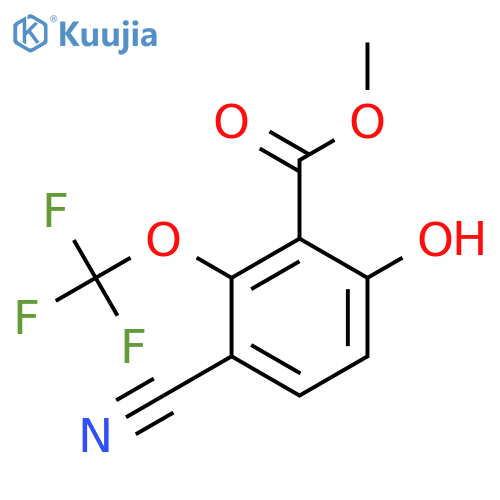Cas no 1806282-93-8 (Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate)
メチル3-シアノ-6-ヒドロキシ-2-(トリフルオロメトキシ)安息香酸エステルは、高度に機能化された芳香族化合物です。分子内にシアノ基、ヒドロキシル基、トリフルオロメトキシル基という3つの特徴的な官能基を有しており、医農薬中間体としての応用が期待されます。特に、トリフルオロメトキシ基の導入により脂溶性が向上し、生体膜透過性に優れる点が特徴です。また、ヒドロキシル基とシアノ基の存在により、さらなる化学修飾が可能なため、多様な誘導体合成の中間体として有用です。この化合物は有機合成化学において、複雑な分子骨格構築のための貴重なビルディングブロックとなります。

1806282-93-8 structure
商品名:Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate
CAS番号:1806282-93-8
MF:C10H6F3NO4
メガワット:261.154153347015
CID:4952612
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate
-
- インチ: 1S/C10H6F3NO4/c1-17-9(16)7-6(15)3-2-5(4-14)8(7)18-10(11,12)13/h2-3,15H,1H3
- InChIKey: VDFUZPLJZSCNIN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CC=C(C=1C(=O)OC)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 362
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 79.6
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011707-1g |
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate |
1806282-93-8 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
1806282-93-8 (Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
